molecular formula C11H16N2O3 B8777444 Ethyl 2-butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 2-butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B8777444
M. Wt: 224.26 g/mol
InChI Key: GUCLIOMUMPWCFT-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-butyl-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-3-5-6-9-12-7-8(10(14)13-9)11(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

GUCLIOMUMPWCFT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C(=O)N1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.0 g valeramidine hydrochloride and 750 mg sodium methoxide in 50 mL methanol was added 3.2 g diethyl ethoxymethylenemalonate (Aldrich) at room temperature. After 2 hours, an additional 850 mg sodium methoxide was added and the mixture was allowed to stir overnight. Solvent was removed in vacuo and the remaining material was partitioned between saturated aqueous ammonium chloride solution and ether. The organic layer was removed and the aqueous layer was extracted twice more with ether. The combined organic material was dried over MgSO4, was stripped of solvent in vacuo, and then was Still flash chromatographed in 3% MeOH in CH2Cl2 to give the title compound as a white solid. 1H NMR (250 MHz, CDCl3) δ8.73 (s, 1H), 4.37 (4 line m, 2H), 2.77 (3 line m, 2H) 1.80 (m, 2H), 1.41 (m, 2H) 1.38 (3 line m, 3H), 0.96 (3 line m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
850 mg
Type
reactant
Reaction Step Two

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